molecular formula C14H9F2NO B8487872 4-Benzyloxy-3,5-difluorobenzonitrile CAS No. 935527-22-3

4-Benzyloxy-3,5-difluorobenzonitrile

Cat. No. B8487872
M. Wt: 245.22 g/mol
InChI Key: QWXXHAAELRDMNA-UHFFFAOYSA-N
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Patent
US08003699B2

Procedure details

To 100 ml of methanol were added 7.0 g of 4-benzyloxy-3,5-difluorobenzonitrile and 15 ml of concentrated sulfuric acid, and the resulting mixture was heated under reflux for 5 days. Thereafter, water was added to the reaction mixture which had been allowed to cool to near room temperature, followed by extraction with ethyl acetate. The organic layer was dried over magnesium sulfate, and concentrated under reduced pressure. The residue was subjected to silica gel column chromatography, and 4.5 g of methyl 3,5-difluoro-4-hydroxybenzoate was obtained.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][OH:2].C([O:10][C:11]1[C:18]([F:19])=[CH:17][C:14]([C:15]#N)=[CH:13][C:12]=1[F:20])C1C=CC=CC=1.S(=O)(=O)(O)O.[OH2:26]>>[F:20][C:12]1[CH:13]=[C:14]([CH:17]=[C:18]([F:19])[C:11]=1[OH:10])[C:15]([O:2][CH3:1])=[O:26]

Inputs

Step One
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Name
Quantity
7 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC1=C(C=C(C#N)C=C1F)F
Name
Quantity
15 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the resulting mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 5 days
Duration
5 d
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C(C(=O)OC)C=C(C1O)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.5 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.